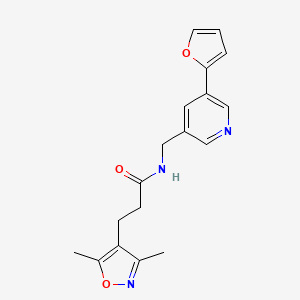

3-(3,5-dimethylisoxazol-4-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide

Description

3-(3,5-dimethylisoxazol-4-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a furan ring, and a pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-12-16(13(2)24-21-12)5-6-18(22)20-10-14-8-15(11-19-9-14)17-4-3-7-23-17/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQWECQDDOFPKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide typically involves multiple steps, starting from commercially available precursors. The process may include the formation of the isoxazole ring through cyclization reactions, followed by the introduction of the furan and pyridine rings via coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylisoxazol-4-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

3-(3,5-dimethylisoxazol-4-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide

- 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)butanamide

- 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)pentanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 325.4 g/mol. The structure features an isoxazole ring, a furan ring, and a pyridine moiety, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 2034565-50-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The isoxazole and furan rings can engage in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially modulating their activity.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer or metabolic disorders.

- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways that are crucial for cellular responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : Evidence suggests that it may reduce inflammation markers in cellular models, indicating possible applications in treating inflammatory diseases.

- Neuroprotective Properties : Some studies indicate that the compound may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

-

In Vitro Anticancer Studies :

- A study demonstrated that treatment with this compound resulted in significant cell death in breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics.

- Another investigation focused on lung cancer cells showed similar results, with the compound inhibiting cell proliferation and inducing apoptosis through caspase activation.

-

Anti-inflammatory Research :

- Research conducted on macrophage cell lines revealed that the compound effectively reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when stimulated by lipopolysaccharides (LPS).

-

Neuroprotection Studies :

- A model of oxidative stress using SH-SY5Y neuroblastoma cells indicated that treatment with the compound significantly decreased cell death and reactive oxygen species (ROS) levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.